[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Overview
Description
[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C31H40O16 and its molecular weight is 668.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
A study by Tian and Zhou (2004) on the chemical constituents of Hemiphragma heterophyllum identified Hemiphroside A among other compounds. This suggests that Hemiphroside A may be of interest in phytochemical studies and possibly in the exploration of natural product pharmacology (Tian & Zhou, 2004).
In another study, Yang et al. (2004) discovered a new monoterpene glycoside, Hemiphroside C, from Hemiphragma heterophyllum, indicating ongoing research in identifying novel compounds from this plant which includes Hemiphroside A (Yang, Li, Li, & Zhang, 2004).
Safety and Hazards
The safety data sheet for Hemiphroside A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Biochemical Analysis
Biochemical Properties
Hemiphroside A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Hemiphroside A has been shown to interact with protein kinase C (PKC) isoforms, including PKC alpha, PKC beta, and PKC delta . These interactions are crucial as PKC enzymes are involved in regulating various cellular processes, including cell growth, differentiation, and apoptosis. The nature of these interactions typically involves the modulation of PKC activity, either through direct binding or through influencing the phosphorylation state of the enzyme.
Cellular Effects
Hemiphroside A exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Hemiphroside A can modulate the activity of PKC, which in turn affects downstream signaling pathways such as the MAPK/ERK pathway . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting processes like cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of Hemiphroside A involves its interaction with specific biomolecules. Hemiphroside A binds to PKC isoforms, leading to either inhibition or activation of these enzymes . This binding can result in changes in the phosphorylation state of PKC, thereby influencing its activity. Additionally, Hemiphroside A can affect gene expression by modulating transcription factors that are regulated by PKC signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hemiphroside A can change over time. The stability and degradation of Hemiphroside A are critical factors that influence its long-term effects on cellular function. Studies have shown that Hemiphroside A remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to Hemiphroside A in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Hemiphroside A vary with different dosages in animal models. At lower doses, Hemiphroside A has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, Hemiphroside A can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
Hemiphroside A is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For instance, Hemiphroside A can modulate the activity of enzymes involved in the biosynthesis and degradation of phenolic compounds, thereby affecting the overall metabolic balance within cells.
Transport and Distribution
Hemiphroside A is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of Hemiphroside A in particular cellular compartments. The transport and distribution of Hemiphroside A are essential for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of Hemiphroside A plays a crucial role in its activity and function. Hemiphroside A is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)35)9-10-43-30-27(40)29(47-31-26(39)25(38)24(37)21(13-32)44-31)28(22(14-33)45-30)46-23(36)8-5-15-3-6-17(34)20(12-15)42-2/h3-8,11-12,21-22,24-35,37-40H,9-10,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUXVDUAEAQCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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